molecular formula C23H17Cl4N3S2 B2593055 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole CAS No. 344271-14-3

3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2593055
CAS No.: 344271-14-3
M. Wt: 541.33
InChI Key: HLCFAXZXQRAXLL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a central triazole ring substituted with two 2,6-dichlorobenzyl sulfanyl groups and a phenyl group. The 2,6-dichlorobenzyl substituents are electron-withdrawing due to the chlorine atoms, which enhance stability and influence reactivity .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl4N3S2/c24-18-8-4-9-19(25)16(18)12-31-14-22-28-29-23(30(22)15-6-2-1-3-7-15)32-13-17-20(26)10-5-11-21(17)27/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFAXZXQRAXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)CSCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl4N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.

    Attachment of Dichlorobenzyl Sulfanyl Groups: The dichlorobenzyl sulfanyl groups are attached through nucleophilic substitution reactions, where dichlorobenzyl chloride reacts with a thiol or sulfide precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle bulk quantities.

    Purification: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) groups in this compound act as nucleophiles, facilitating substitutions with electrophilic agents. Key examples include:

Alkylation Reactions

  • Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in basic conditions (e.g., LiH/DMF) replaces the sulfanyl hydrogen with alkyl/aralkyl groups .

  • Example:

    Compound+R-XLiH/DMFCompound-R+HX\text{Compound} + \text{R-X} \xrightarrow{\text{LiH/DMF}} \text{Compound-R} + \text{HX}

Arylation Reactions

  • Reaction with aryl halides under palladium catalysis forms aryl sulfides.

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationLiH, DMF, R-X (alkyl/aralkyl)R-substituted triazole derivative70–85%
ArylationPd(OAc)₂, K₂CO₃, aryl halideAryl sulfide derivative60–75%

Oxidation and Reduction Reactions

The sulfanyl groups undergo oxidation to sulfoxides or sulfones, while the triazole ring remains intact under controlled conditions.

Oxidation

  • Using H₂O₂ or mCPBA oxidizes -S- to -SO- or -SO₂-:

    CompoundH2O2Sulfoxideexcess H2O2Sulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces sulfanyl groups to thiols (-SH), though this is less common due to steric hindrance from the dichlorobenzyl substituents.

Reaction Type Reagents/Conditions Product Selectivity Reference
OxidationH₂O₂, CH₃COOH, 25°CSulfoxide (major)80%
OxidationmCPBA, DCM, 0°CSulfone95%
ReductionH₂ (1 atm), Pd/C, EtOHThiol derivative<50%

Condensation and Cyclization Reactions

The triazole core participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocycles.

Schiff Base Formation

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) yields imine-linked derivatives:

    Compound+Ar-CHOImine conjugate\text{Compound} + \text{Ar-CHO} \rightarrow \text{Imine conjugate}

Cyclization with Thiourea

  • Heating with thiourea in ethanol forms thiadiazole-triazole hybrids .

Reaction Type Conditions Product Application Reference
Schiff Base FormationEtOH, reflux, 12hImine-linked triazoleAntimicrobial agents
CyclizationThiourea, EtOH, ΔThiadiazolo-triazole hybridAnticancer scaffolds

Halogenation and Functionalization

The dichlorobenzyl groups influence electrophilic aromatic substitution (EAS) reactivity:

Nitration

  • Nitration at the para position of the phenyl ring occurs under mixed acid (HNO₃/H₂SO₄).

Chlorination

  • Further chlorination is sterically hindered by existing 2,6-dichloro substituents.

Reaction Type Reagents Position Modified Outcome Reference
NitrationHNO₃/H₂SO₄, 0°CPhenyl ring (para)Nitro-substituted analog

Comparative Reactivity with Analogues

Substituents significantly alter reactivity. For example:

Compound Key Substituents Reactivity Notes
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazoleDual 2,6-dichlorobenzyl sulfanylHigh steric hindrance slows EAS but enhances sulfur nucleophilicity.
5-[(4-Nitrobenzyl)sulfanyl]-4-phenyl analogNitro groupEnhanced electrophilicity at sulfur due to electron-withdrawing nitro group .
4-Isopropyl derivativeIsopropyl substituentIncreased solubility in nonpolar solvents.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C without melting, forming chlorinated byproducts.

  • Photodegradation : UV exposure cleaves S–C bonds, yielding 2,6-dichlorobenzyl radicals and triazole fragments.

This compound’s reactivity is pivotal for designing derivatives with tailored biological or material properties. Its sulfur-rich structure offers versatility in synthetic chemistry, though steric and electronic factors from the dichlorobenzyl groups necessitate optimized reaction conditions.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Mechanism of Action : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole .
    • Case Studies : Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance, certain synthesized triazole hybrids showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties
    • Research Findings : Triazole derivatives have been investigated for their anticancer potential. They can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
    • Specific Studies : A study highlighted that certain triazole compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

Agricultural Applications

  • Fungicides
    • The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its ability to disrupt fungal growth can be leveraged to protect crops from fungal pathogens.
    • Field Trials : Field studies have indicated that triazole-based fungicides can effectively reduce the incidence of diseases such as powdery mildew and rust in crops like wheat and barley .
  • Herbicides
    • Some triazole derivatives have shown potential as herbicides due to their ability to inhibit plant growth regulators in target weeds . This application can lead to more sustainable agricultural practices by reducing the need for traditional herbicides.

Material Science Applications

  • Corrosion Inhibitors
    • Triazole compounds are utilized as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal surfaces. This property is particularly valuable in industrial applications where metal integrity is critical.
    • Performance Studies : Research has demonstrated that triazoles can significantly reduce corrosion rates in various environments, including acidic and saline conditions .
  • Polymer Chemistry
    • The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Such materials are useful in coatings and packaging applications where durability is essential .

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The dichlorobenzyl groups enhance the compound’s binding affinity and specificity, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)* Solubility Reference
Target Compound Likely C18H14Cl4N3S2 ~495 Two 2,6-dichlorobenzyl-S-, phenyl High (est. >5) Low in water
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) C22H16N4OS 385.44 Benzoxazole, methylphenyl 3.8 Moderate
4-{3-(4-TERT-BUTYLPHENYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}PHENYL METHYL ETHER C26H25Cl2N3OS 498.47 2,6-Dichlorobenzyl-S-, 4-tert-butylphenyl 6.2 Low in water
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine C10H7Cl2F3N4S 343.15 Trifluoromethyl, amine 3.5 Moderate
4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole C23H18ClF2N3O3S 490.91 Difluorobenzyl-S-, trimethoxyphenyl 4.1 Low in water

*LogP values estimated using SwissADME .

Key Observations:
  • Lipophilicity : The target compound’s dual 2,6-dichlorobenzyl groups confer higher lipophilicity (LogP >5) compared to analogs with single halogenated or polar substituents (e.g., trifluoromethyl in ). This property enhances membrane permeability but reduces aqueous solubility .
  • Solubility : Bulky aromatic substituents (e.g., phenyl, benzoxazole) correlate with poor water solubility, necessitating organic solvents for formulation .
  • Stability: The 2,6-dichlorobenzyl moiety improves resistance to enzymatic degradation compared to non-halogenated analogs .

Crystallographic and Structural Validation

Crystallographic studies (e.g., SHELX refinement ) reveal that 1,2,4-triazoles with bulky substituents adopt non-planar conformations, influencing packing efficiency and melting points. For example, reports a triazole derivative with a dihedral angle of 85.2° between the triazole and trimethoxyphenyl groups, likely applicable to the target compound .

Biological Activity

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole is a member of the triazole family and has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antibacterial properties and other relevant biological effects.

Chemical Structure

The compound's structure can be represented as follows:

C18H16Cl2N4S2\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{S}_2

This structure includes two dichlorobenzyl groups and a triazole ring, which are critical for its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains.

Case Studies and Findings

  • Antimicrobial Efficacy :
    • A study conducted on derivatives of triazoles demonstrated that modifications in the substituents at the 4-position of the triazole ring significantly influenced antibacterial potency. Compounds with benzyl groups showed enhanced activity against Gram-positive bacteria compared to those with phenyl substituents .
    • The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .
  • Mechanism of Action :
    • Molecular docking studies suggest that the triazole ring acts as a bioisostere to carboxylic acids, facilitating interactions with bacterial DNA gyrase. This interaction is critical for inhibiting bacterial replication and growth .
  • Comparative Studies :
    • In a comparative analysis involving various triazole derivatives, the compound demonstrated superior antibacterial activity against resistant strains of bacteria. For instance, it showed a 16-fold lower MIC against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional treatments .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA, E. coli
Mechanism of ActionInhibition of DNA gyrase
Comparative EfficacySuperior activity compared to ciprofloxacin

Q & A

Q. What synthetic methodologies are commonly employed to prepare this triazole derivative, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution reactions using 2,6-dichlorobenzyl thiol and a triazole precursor containing reactive halides or leaving groups. For example, S-alkylation of triazole thiols with 2,6-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere (N₂) at 50–60°C for 5–7 days yields the target compound. Reaction optimization includes monitoring by TLC, controlling stoichiometry, and using catalysts like K₂CO₃ to enhance efficiency .

Q. Which spectroscopic and analytical techniques are critical for confirming structural identity and purity?

Key methods include:

  • ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments.
  • LC-MS/HRMS : For molecular weight confirmation and purity assessment.
  • Elemental analysis : To validate empirical formula accuracy.
  • X-ray crystallography : For unambiguous 3D structural elucidation (e.g., monoclinic P21/n space group with weak C–H⋯N hydrogen bonds) .

Q. How are crystallization conditions optimized for X-ray diffraction studies of such triazole derivatives?

Solvent systems like acetone/petroleum ether (1:3 v/v) are effective for growing single crystals. Slow evaporation at 4°C under controlled humidity minimizes disorder and enhances diffraction quality. Preferential solvent selection avoids lattice instability caused by high-polarity solvents .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray) and computational (DFT) structural parameters be resolved?

Discrepancies in bond lengths/angles often arise from crystal packing effects or basis set limitations in DFT. To address this:

  • Compare experimental X-ray data (e.g., from SHELXL-refined structures) with DFT/B3LYP/6-311G(d)-optimized geometries.
  • Include solvent effects in DFT calculations using implicit models (e.g., PCM).
  • Validate weak interactions (e.g., C–H⋯N) via Hirshfeld surface analysis .

Q. What computational strategies are recommended for analyzing frontier orbitals and electrostatic potentials to predict reactivity?

  • Perform DFT/B3LYP/6-311G(d) calculations to map HOMO-LUMO energies, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
  • Generate molecular electrostatic potential (MEP) surfaces to visualize charge distribution and predict sites for electrophilic/nucleophilic attacks .

Q. How can drug-likeness and pharmacokinetic properties be assessed preclinically for this compound?

Use SwissADME to predict:

  • Lipophilicity (LogP): Critical for membrane permeability.
  • Solubility : Via ESOL or Ali logS models.
  • Bioavailability : Assessed using the "Rule of Five" (molecular weight ≤500, LogP ≤5, H-bond donors ≤5, acceptors ≤10). Compare results with reference drugs (e.g., celecoxib) to prioritize lead optimization .

Q. What challenges arise in refining crystallographic data using SHELX software, and how are they mitigated?

  • Twinning : Resolved using TWIN/BASF commands in SHELXL.
  • Disorder : Modeled with PART/SUMP restraints.
  • Validation : Check CIF files with PLATON/CHECKCIF to flag outliers (e.g., ADPs, bond distances) .

Q. How can hydrogen bonding networks observed in crystallography be validated against theoretical models?

  • Overlay experimental hydrogen bonds (from X-ray) with DFT-optimized geometries.
  • Analyze interaction energies using Quantum Theory of Atoms in Molecules (QTAIM) to confirm stability.
  • Compare Hirshfeld surfaces (CrystalExplorer) with DFT-derived electrostatic potentials .

Data Contradiction Analysis

Q. How should conflicting solubility data from experimental assays vs. computational predictions be interpreted?

  • Experimental : Measure solubility in PBS (pH 7.4) or DMSO via UV-Vis.
  • Computational : Cross-validate SwissADME/ESOL predictions with experimental values. Discrepancies may arise from aggregation effects or ionization states not modeled in silico. Adjust computational parameters to include pH-dependent protonation .

Q. What strategies resolve inconsistencies in biological activity between in vitro and docking studies?

  • Re-dock using multiple protein conformations (e.g., from molecular dynamics).
  • Validate binding poses via mutagenesis or SPR assays.
  • Check for false positives in docking (e.g., ligand strain energy >5 kcal/mol) .

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